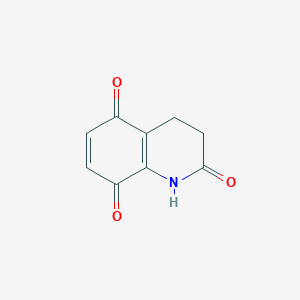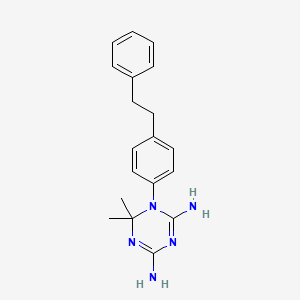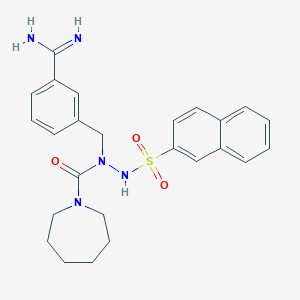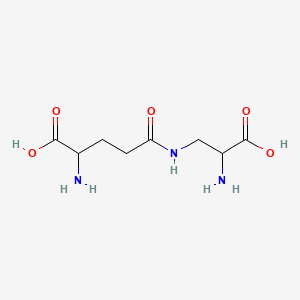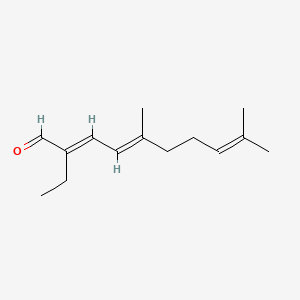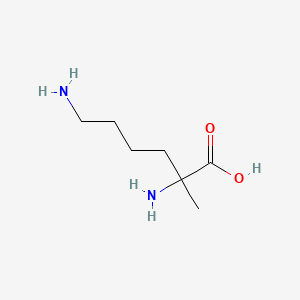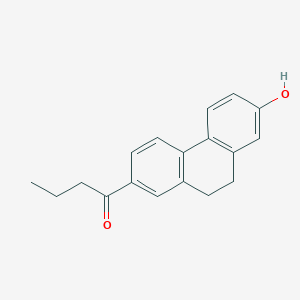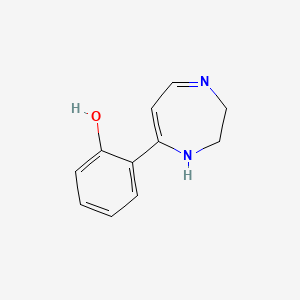
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:
Propiedades
Número CAS |
90380-31-7 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2 |
Clave InChI |
VDIPTSPWIGWTGG-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC=C(N1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


